molecular formula C34H34NOPS B6290427 [S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-58-5

[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Katalognummer B6290427
CAS-Nummer: 2565792-58-5
Molekulargewicht: 535.7 g/mol
InChI-Schlüssel: ZAOBJUBMZVUTAS-VRLMBGIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[S®]-N-[®-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%” is a chemical compound with the molecular formula C34H34NOPS . It has a molecular weight of 535.7 g/mol . The compound is also known by its other name, MFCD33401751 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a naphthalene ring attached to a diphenylphosphino group and a propanesulfinamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 535.7 g/mol . It has an XLogP3-AA value of 8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has 8 rotatable bonds . Its exact mass is 535.20987288 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

  • Highly Enantioselective Synthesis of Ligands : Research demonstrates the use of organopalladium complexes for the highly enantioselective synthesis of chiral ligands, which are pivotal in asymmetric catalysis. These complexes facilitate asymmetric hydrophosphination reactions, leading to the production of chiral ligands with high regio- and stereoselectivities (Liu et al., 2009).

  • Novel Asymmetric Reactions : Another study highlights the novel asymmetric hydroarsination reactions promoted by chiral organopalladium complexes, showcasing the versatility of these complexes in synthesizing dissymmetrical chiral bidentate ligands (Bungabong et al., 2007).

  • Synthesis of Diphosphine Ligands : An innovative approach using chiral palladium complexes for the asymmetric synthesis of diphosphine ligands containing both phosphorus and carbon stereogenic centers has been developed. This method achieves high selectivity and yield under mild conditions (Zhang et al., 2009).

Catalytic Applications

  • Catalysis by Rhodium Complexes : Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene have been utilized to catalyze the hydroboration of various olefins, including indene and styrenes, achieving high yields, regioselectivities, and enantioselectivities (McCarthy et al., 2000).

  • Engineering of Enzymatic Sites : Studies on modifying the active site of ascorbate peroxidase for the oxidation of thioethers highlight the potential of engineering enzymes for specific catalytic applications. This research provides insights into the enantioselectivity and mechanism of substrate oxidation (Celik et al., 2001).

  • Electrophilic Substitution Reactions : Research on tungsten-coordinated phosphenium ions and phosphine triflates explores sequential electrophilic substitution reactions, which are fundamental for the synthesis of various organophosphorus compounds with potential catalytic applications (Jayaraman et al., 2017).

Eigenschaften

IUPAC Name

(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h5-25,33H,1-4H3/t33-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOBJUBMZVUTAS-VRLMBGIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.